19'-Hexanoyloxyfucoxanthin

Descripción general

Descripción

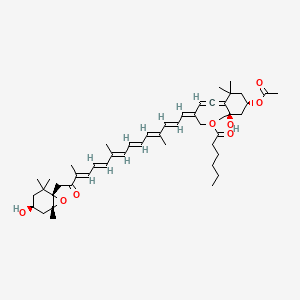

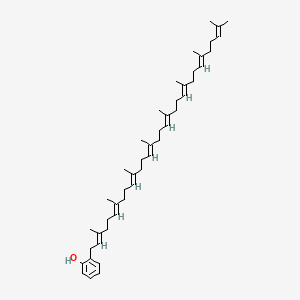

“19’-Hexanoyloxyfucoxanthin” is a carotenoid with the molecular formula C48H68O8 . It is a major carotenoid in several prymnesiophytes and some dinoflagellates . It is also found in the plastids of certain dinoflagellates, which have acquired their plastids via endosymbiosis of a haptophyte .

Molecular Structure Analysis

The molecular structure of “19’-Hexanoyloxyfucoxanthin” is characterized by its molecular formula C48H68O8 . Its average mass is 773.049 Da and its monoisotopic mass is 772.491394 Da . The molecule has 5 of 6 defined stereocentres .

Physical And Chemical Properties Analysis

The physical and chemical properties of “19’-Hexanoyloxyfucoxanthin” include its molecular formula C48H68O8, its average mass of 773.049 Da, and its monoisotopic mass of 772.491394 Da . Further details about its physical and chemical properties are not available in the current resources.

Aplicaciones Científicas De Investigación

Carotenoid Derivatives and Metabolites

A study by Maoka et al. (2011) explored various carotenoids with 19- or 19'-hexanoyloxy moieties, including 19'-hexanoyloxyfucoxanthin, in the sea mussel Mytilus galloprovincialis. These compounds were characterized using spectroscopic methods and were assumed to be metabolites of this compound.

Photosynthetic Pigment and Genetic Diversity

Cook et al. (2011) studied the photosynthetic pigments and genetic differences in two Southern Ocean morphotypes of Emiliania huxleyi. The research revealed distinct carotenoid composition differences, including variations in this compound ratios, contributing to the understanding of photosynthetic diversity in marine phytoplankton (Cook et al., 2011).

Pigment Composition in Marine Phytoplankton

Stolte et al. (2000) investigated the pigment composition of Emiliania huxleyi strains, including this compound. This study highlighted the genetic variation in pigment composition and the potential of using pigment ratios as physiological markers in field populations (Stolte et al., 2000).

Light Effects on Pigment Composition

Leonardos and Harris (2006) researched the effects of light on pigments in different strains of Emiliania huxleyi. They found that light intensity influenced the composition of carotenoids, including this compound, providing insights into the light-dependent synthesis of these pigments (Leonardos & Harris, 2006).

Role as Antenna Pigment in Photosynthesis

Haxo (1985) demonstrated that this compound is an efficient antenna pigment for photosynthesis in Emiliania huxleyi. This study highlighted its role in capturing photons, particularly in the marine environment (Haxo, 1985).

Enhanced Detection of Fucoxanthin-Type Carotenoids

Airs and Llewellyn (2006) developed an improved detection method for fucoxanthin-related carotenoids, revealing a broader range of acyloxyfucoxanthins, including this compound, in Emiliania huxleyi. This advancement aids in understanding the environmental impacts on carotenoid composition (Airs & Llewellyn, 2006).

Excited-State Dynamics of Carotenoid Derivatives

Staleva-Musto et al. (2018) studied the excited-state dynamics of this compound and its derivatives. Their research provided insights into how the nonconjugated acyloxy group influences the excited-state properties of these molecules, relevant to light-harvesting systems in photosynthetic microorganisms (Staleva-Musto et al., 2018).

Influence of Environmental Conditions on Pigment Composition

Leeuwe et al. (2014) monitored the pigment composition of Phaeocystis antarctica under various environmental conditions, noting the stability of 19′‐Hexanoyloxyfucoxanthin ratios. This research contributes to understanding the ecological roles of specific pigments in marine phytoplankton (Leeuwe et al., 2014).

Propiedades

InChI |

InChI=1S/C48H68O8/c1-12-13-14-25-43(52)54-33-38(26-27-42-44(6,7)30-40(55-37(5)49)31-46(42,10)53)24-18-22-35(3)20-16-15-19-34(2)21-17-23-36(4)41(51)32-48-45(8,9)28-39(50)29-47(48,11)56-48/h15-24,26,39-40,50,53H,12-14,25,28-33H2,1-11H3/b16-15+,21-17+,22-18+,34-19+,35-20+,36-23+,38-24-/t27?,39-,40-,46+,47+,48-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKIHQWOELANGE-QICHPRPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)OC/C(=C\C=C\C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)C[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C)\C)/C=C=C3[C@](C[C@H](CC3(C)C)OC(=O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H68O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

773.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60147-85-5 | |

| Record name | 19'-Hexanoyloxyfucoxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060147855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,5R)-2,6-Diamino-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B1237503.png)

![1-[2-(Diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea](/img/structure/B1237504.png)

![(4-Benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl benzoate](/img/structure/B1237505.png)

![4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B1237513.png)